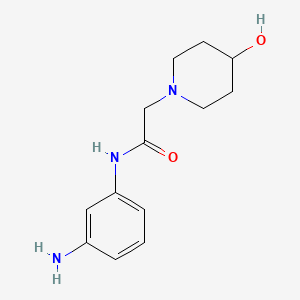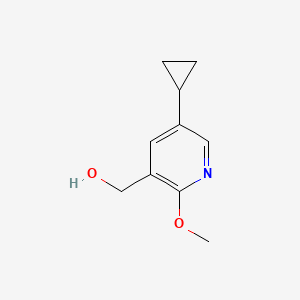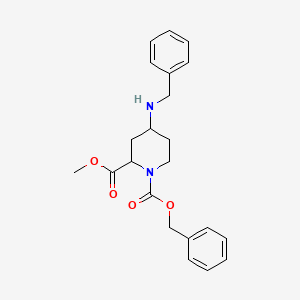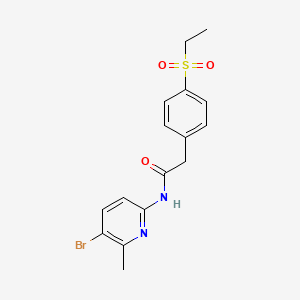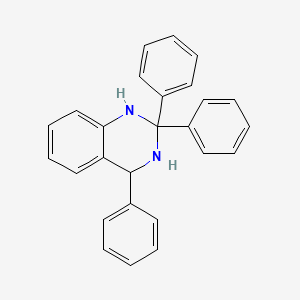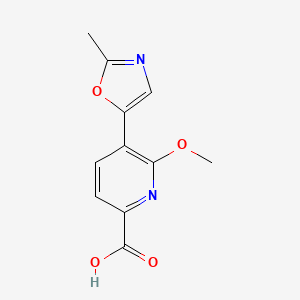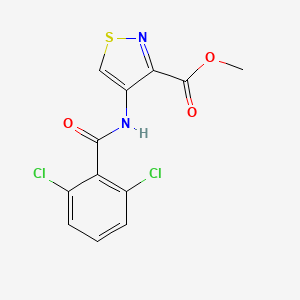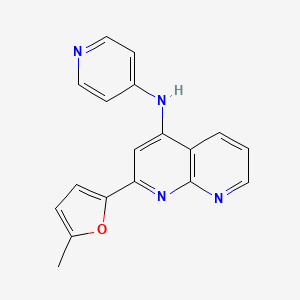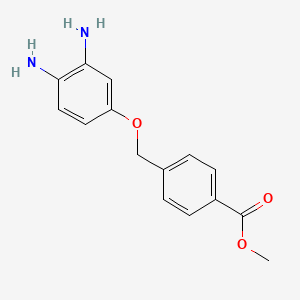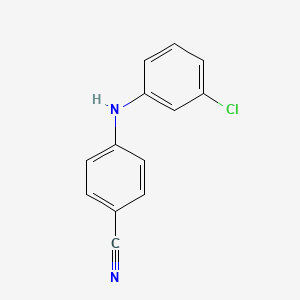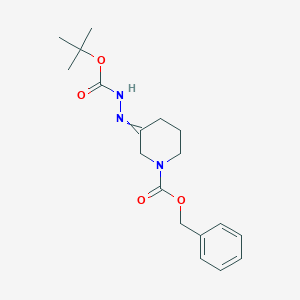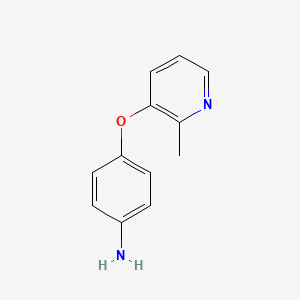
4-(2-Methylpyridin-3-yl)oxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpyridin-3-yl)oxyaniline is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and an aniline group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyridin-3-yl)oxyaniline typically involves the coupling of 2-methylpyridin-3-amine with an appropriate aniline derivative. One common method is the Suzuki cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-nitrogen bond . The reaction conditions often include the use of arylboronic acids and bases such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize packed columns with catalysts such as Raney nickel and solvents like 1-propanol . This approach offers advantages in terms of shorter reaction times, increased safety, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpyridin-3-yl)oxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
4-(2-Methylpyridin-3-yl)oxyaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Methylpyridin-3-yl)oxyaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analogue with a methyl group at the 2-position of the pyridine ring.
4-Aminopyridine: A compound with an amino group at the 4-position of the pyridine ring.
2,3-Diphenyl-pyridine: A more complex analogue with phenyl groups at the 2 and 3 positions of the pyridine ring.
Uniqueness
4-(2-Methylpyridin-3-yl)oxyaniline is unique due to the presence of both a methyl group and an aniline group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-(2-methylpyridin-3-yl)oxyaniline |
InChI |
InChI=1S/C12H12N2O/c1-9-12(3-2-8-14-9)15-11-6-4-10(13)5-7-11/h2-8H,13H2,1H3 |
InChI Key |
CJRCZDVVZJALID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


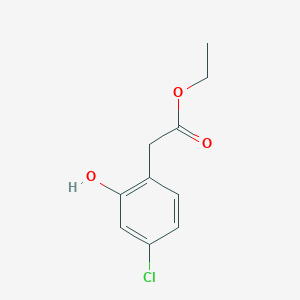
![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
![4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)
